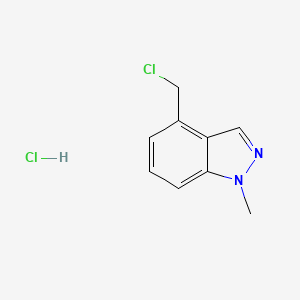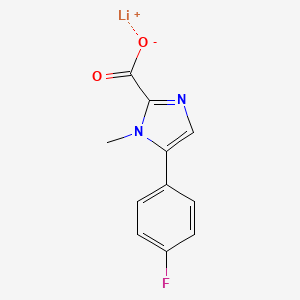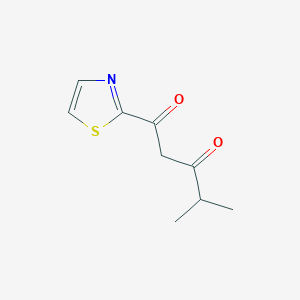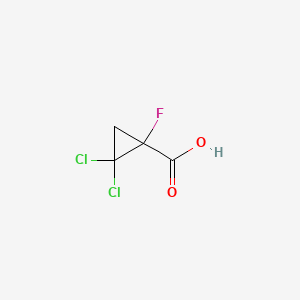
4-(chloromethyl)-1-methyl-1H-indazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-1-methyl-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
准备方法
The synthesis of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-indazole. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions often require a solvent like dichloromethane and a catalyst such as zinc chloride to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
化学反应分析
4-(chloromethyl)-1-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
科学研究应用
4-(chloromethyl)-1-methyl-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
4-(chloromethyl)-1-methyl-1H-indazole hydrochloride can be compared with other similar compounds, such as:
4-(chloromethyl)pyridine hydrochloride: Both compounds contain a chloromethyl group, but differ in their core structures (indazole vs. pyridine).
1-methyl-1H-indazole: This compound lacks the chloromethyl group, making it less reactive in certain chemical reactions.
4-(bromomethyl)-1-methyl-1H-indazole hydrochloride: This compound has a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
属性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-methylindazole;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |
InChI 键 |
YJNGCPNCMKFIFE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC(=C2C=N1)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)


![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)



![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)






